Cas no 1402447-01-1 (5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid)

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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- MDL: MFCD26685597
- インチ: 1S/C6H5F3N2O2/c1-2-3(5(12)13)4(11-10-2)6(7,8)9/h1H3,(H,10,11)(H,12,13)
- InChIKey: AHUBQVNLBWQHPZ-UHFFFAOYSA-N
- SMILES: N1C(C(F)(F)F)=C(C(O)=O)C(C)=N1
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: Not available
- Boiling Point: 334.4±42.0 °C at 760 mmHg
- フラッシュポイント: 156.0±27.9 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3051146-0.5g |
5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1402447-01-1 | 95% | 0.5g |
$713.0 | 2023-09-01 | |
TRC | B487638-50mg |
5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1402447-01-1 | 50mg |
$ 230.00 | 2022-06-07 | ||
Life Chemicals | F8889-1030-0.25g |
5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1402447-01-1 | 95%+ | 0.25g |
$619.0 | 2023-09-05 | |
Life Chemicals | F8889-1030-0.5g |
5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1402447-01-1 | 95%+ | 0.5g |
$652.0 | 2023-09-05 | |
Life Chemicals | F8889-1030-5g |
5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1402447-01-1 | 95%+ | 5g |
$2061.0 | 2023-09-05 | |
Chemenu | CM331962-1g |
3-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1402447-01-1 | 95%+ | 1g |
$1791 | 2021-08-18 | |
Enamine | EN300-90915-5.0g |
5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1402447-01-1 | 95.0% | 5.0g |
$2650.0 | 2025-02-21 | |
Enamine | EN300-90915-10.0g |
5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1402447-01-1 | 95.0% | 10.0g |
$3929.0 | 2025-02-21 | |
TRC | B487638-10mg |
5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1402447-01-1 | 10mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-90915-1.0g |
5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
1402447-01-1 | 95.0% | 1.0g |
$914.0 | 2025-02-21 |
5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 関連文献
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidに関する追加情報
5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1402447-01-1, known as 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into its structure, synthesis, properties, and recent advancements in its research.
The molecular structure of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring, a five-membered heterocyclic compound containing two nitrogen atoms. The substituents on the ring include a methyl group at position 5 and a trifluoromethyl group at position 3, along with a carboxylic acid group at position 4. This combination of functional groups imparts the molecule with unique electronic and steric properties, making it suitable for various applications.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery and material science. The presence of electron-withdrawing groups like the trifluoromethyl group enhances the molecule's stability and reactivity, making it a promising candidate for use in pharmaceuticals and agrochemicals. Additionally, the carboxylic acid group provides versatility in terms of functionalization, enabling the molecule to be incorporated into larger structures or used as a building block in synthetic chemistry.
The synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions, often utilizing palladium-catalyzed coupling reactions or other advanced methodologies. Researchers have explored various strategies to optimize the synthesis process, ensuring high yields and purity. These efforts have been supported by computational chemistry tools, which aid in predicting reaction pathways and identifying optimal conditions.
In terms of applications, this compound has shown potential in the development of new drugs targeting specific biological pathways. Its ability to interact with proteins and enzymes makes it a valuable tool in medicinal chemistry. Furthermore, its stability under harsh conditions suggests its suitability for use in industrial processes, such as catalysis or polymer synthesis.
Recent advancements in the study of pyrazole derivatives have focused on their role in energy storage materials. For instance, researchers have investigated the use of these compounds as precursors for carbon-based materials with high surface area and conductivity. The trifluoromethyl group's electron-withdrawing nature contributes to the formation of robust carbon frameworks, which are essential for applications like supercapacitors and lithium-ion batteries.
The environmental impact of synthesizing and using this compound is another area of interest. Scientists are exploring green chemistry approaches to minimize waste and reduce energy consumption during production. This aligns with global efforts to promote sustainable practices in chemical manufacturing.
In conclusion, 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research and development. As advancements continue to be made in synthetic methods and application studies, this compound is poised to play an increasingly important role in both academic and industrial settings.
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